Ethyl 5-methylhexanoate
Overview
Description
Ethyl 5-methylhexanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula (C_9H_{18}O_2) and a molecular weight of 158.24 g/mol . This compound is known for its pleasant odor, which makes it a valuable component in the fragrance and flavor industries .
Scientific Research Applications
Ethyl 5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Mechanism of Action
Ethyl 5-methylhexanoate is a fatty acid ester with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 Despite its widespread use, comprehensive information on its mechanism of action, pharmacokinetics, and environmental influences is limited
Biochemical Pathways
This compound may be involved in the metabolism of higher alcohols and esters during fermentation processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in yeast fermentation processes, factors such as substrate composition and process parameters can affect the production of volatile aroma compounds like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methylhexanoate can be synthesized through the esterification of 5-methylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylhexanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-methylhexanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: 5-methylhexanoic acid and ethanol.
Reduction: 5-methylhexanol.
Transesterification: Various esters depending on the alcohol used.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its sweet, fruity aroma .
Uniqueness: Ethyl 5-methylhexanoate is unique due to its specific structure, which imparts a distinct odor profile. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical and chemical properties, making it suitable for specific applications in the fragrance and flavor industries .
Properties
IUPAC Name |
ethyl 5-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGVGBBHBPFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283873 | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-10-9 | |
Record name | NSC33948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-methylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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